molecular formula C17H11ClN2O2S B7757890 (E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B7757890
M. Wt: 342.8 g/mol
InChI Key: MFUBLBJYPWAIKP-OQLLNIDSSA-N
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Description

(E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile is an organic compound that features a sulfonyl group attached to a chlorophenyl ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and indole-3-acetonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide.

    Reaction Mechanism: The sulfonyl chloride reacts with the indole derivative to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-bromophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile
  • (E)-2-(4-methylphenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile
  • (E)-2-(4-fluorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile

Uniqueness

(E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-13-5-7-14(8-6-13)23(21,22)15(10-19)9-12-11-20-17-4-2-1-3-16(12)17/h1-9,11,20H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUBLBJYPWAIKP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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